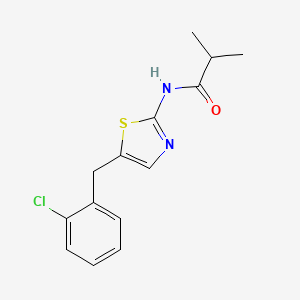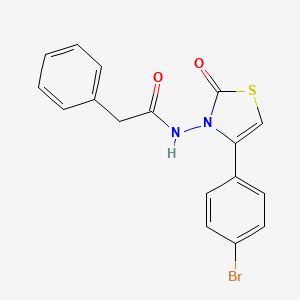
N-(5-(2-chlorobenzyl)thiazol-2-yl)isobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(2-chlorobenzyl)thiazol-2-yl)isobutyramide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a thiazole ring, which is known for its diverse biological activities.
Wirkmechanismus
Target of action
The compound contains a thiazole ring, which is a core structural motif present in a wide range of natural products and synthetic molecules with diverse biological activities . Therefore, the targets of this compound could be numerous, depending on the specific functional groups and structural features it possesses.
Mode of action
The mode of action would depend on the specific target(s) of the compound. For instance, thiazole derivatives have been known to exhibit antibacterial activity by inhibiting bacterial cell wall synthesis .
Biochemische Analyse
Biochemical Properties
The biochemical properties of N-(5-(2-chlorobenzyl)thiazol-2-yl)isobutyramide are not yet fully understood. It is known that similar thiazole derivatives have been synthesized and evaluated for their antitumor activities . The results indicated that some of these compounds exhibited potent inhibitory activity against certain enzymes
Cellular Effects
The cellular effects of this compound are also not fully known. Similar compounds have shown to induce apoptosis in certain cell lines
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully elucidated. Similar compounds have shown to inhibit certain enzymes, suggesting a potential mechanism of action
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2-chlorobenzyl)thiazol-2-yl)isobutyramide typically involves the reaction of 2-chlorobenzyl bromide with thiazole derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The resulting intermediate is then reacted with isobutyryl chloride to form the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to maintain consistency.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-(2-chlorobenzyl)thiazol-2-yl)isobutyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines.
Wissenschaftliche Forschungsanwendungen
N-(5-(2-chlorobenzyl)thiazol-2-yl)isobutyramide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)benzamides: These compounds share a similar thiazole ring structure but differ in their substituents, leading to variations in biological activity.
N-(5-(4-chlorobenzyl)-1,3-thiazol-2-yl)-2-nitrobenzamide: Another thiazole derivative with different substituents, affecting its chemical and biological properties.
Uniqueness
N-(5-(2-chlorobenzyl)thiazol-2-yl)isobutyramide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its potential therapeutic applications and diverse reactivity make it a valuable compound in scientific research.
Eigenschaften
IUPAC Name |
N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS/c1-9(2)13(18)17-14-16-8-11(19-14)7-10-5-3-4-6-12(10)15/h3-6,8-9H,7H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTVUEKHDROURR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC=C(S1)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24796316 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2E)-N-[4-(difluoromethoxy)phenyl]-3-phenylprop-2-enamide](/img/structure/B2979798.png)

![3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2979802.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-benzyl-N-methylsulfamoyl)benzamide](/img/structure/B2979806.png)

![2,4-dichloro-N-[2-(2-methylindol-1-yl)ethyl]benzamide](/img/structure/B2979808.png)
![2-[(2-benzoylphenyl)amino]-N-(cyanomethyl)acetamide](/img/structure/B2979809.png)




![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2979819.png)
![6-Cyclopropyl-3-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2979820.png)
